

IBG3: A Synthetic Molecular Glue Degradar - A Technical Overview

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Compound of Interest

Compound Name: IBG3

Cat. No.: B12364709

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Introduction

This technical guide provides an in-depth overview of **IBG3**, a significant molecule in the field of targeted protein degradation. Initial investigations into the natural sources and isolation of **IBG3** have revealed that it is a synthetically developed compound rather than a naturally occurring one. Therefore, this document will focus on its identity as a chemical probe and its mechanism of action.

IBG3: A Synthetic BET Degradar

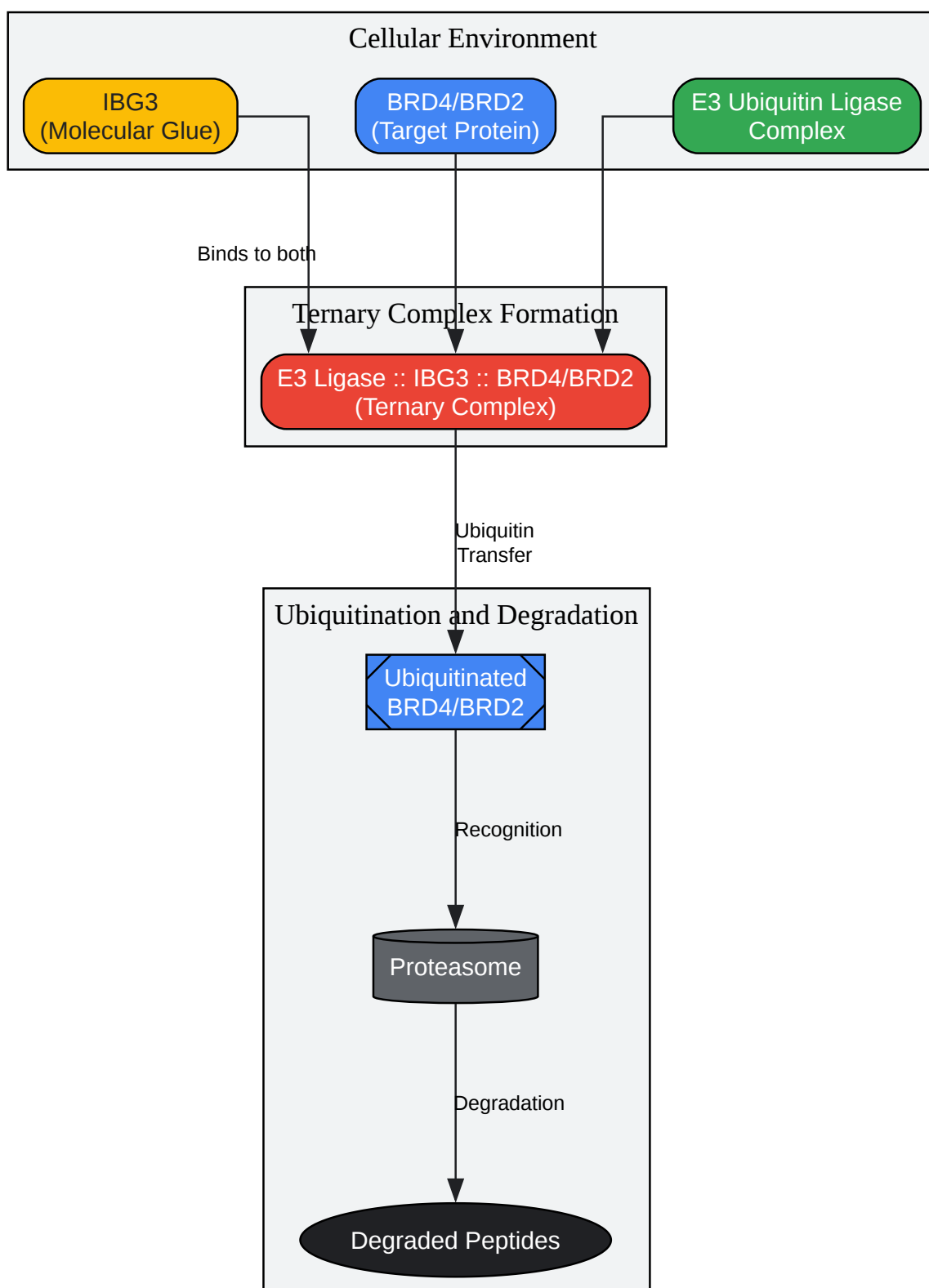
IBG3 is a potent and selective bifunctional degrader. It is classified as a dual-JQ1-containing BET (Bromodomain and Extra-Terminal domain) molecular glue degrader. Its primary function is to induce the degradation of two key proteins involved in epigenetic regulation: BRD2 and BRD4. It exhibits high efficiency in this role, with DC50 values of 8.6 pM for BRD2 and 6.7 pM for BRD4.

As a synthetic molecule, **IBG3** does not have natural sources, and therefore, traditional isolation protocols from biological materials are not applicable. Its creation is a result of rational drug design, leveraging known chemical moieties to achieve a specific biological outcome.

Mechanism of Action: Molecular Glue

IBG3 functions as a "molecular glue" by inducing proximity between its target proteins (BRD2/BRD4) and an E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin to the target proteins, marking them for degradation by the proteasome. The design of **IBG3** incorporates two JQ1 molecules, which are known to bind to the bromodomains of BET proteins.

The following diagram illustrates the conceptual workflow of **IBG3**-mediated protein degradation.



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Conceptual workflow of **IBG3**-mediated protein degradation.

Quantitative Data

As **IBG3** is a synthetic compound, there is no quantitative data related to its presence in natural sources or its yield from isolation processes. The relevant quantitative data for **IBG3** pertains to its efficacy as a protein degrader, as mentioned above with its DC50 values.

Experimental Protocols

Detailed experimental protocols for the multi-step chemical synthesis of **IBG3** would be found in the primary scientific literature describing its development. These protocols would involve standard organic chemistry techniques and are distinct from methods used for the isolation of natural products. Researchers interested in utilizing **IBG3** would typically acquire it from a commercial supplier such as MedchemExpress.

Conclusion

IBG3 is a powerful synthetic tool for researchers studying the roles of BRD2 and BRD4 in health and disease. Its characterization as a molecular glue degrader highlights a sophisticated strategy in targeted protein degradation. While it does not have natural origins, its utility in elucidating biological pathways and as a potential therapeutic lead is of significant interest to the scientific and drug development communities.

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